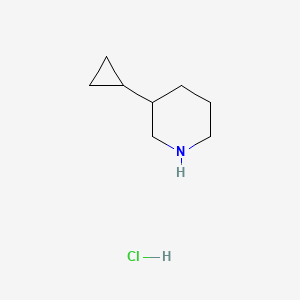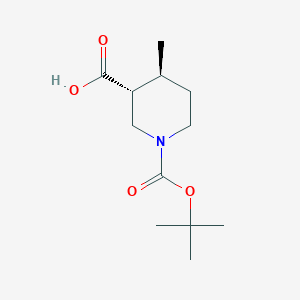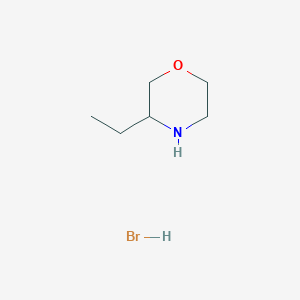
3-Ethylmorpholine hydrobromide
概要
説明
3-Ethylmorpholine hydrobromide is a chemical compound with the molecular formula C6H14BrNO. It is a derivative of morpholine, where an ethyl group is attached to the nitrogen atom, and it is combined with hydrobromic acid to form the hydrobromide salt. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylmorpholine hydrobromide typically involves the alkylation of morpholine with ethyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Morpholine} + \text{Ethyl Bromide} \rightarrow \text{3-Ethylmorpholine} ] The resulting 3-ethylmorpholine is then treated with hydrobromic acid to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale alkylation reactions using morpholine and ethyl bromide. The reaction is typically conducted in a solvent such as ethanol or methanol, and the product is purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions: 3-Ethylmorpholine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to morpholine or other derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of 3-ethylmorpholine.
Reduction: Morpholine or other reduced derivatives.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
3-Ethylmorpholine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a buffer in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-ethylmorpholine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The ethyl group attached to the nitrogen atom can influence the compound’s binding affinity and specificity. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
類似化合物との比較
Morpholine: The parent compound without the ethyl group.
N-Methylmorpholine: A derivative with a methyl group instead of an ethyl group.
N-Ethylpiperidine: A similar compound with a different ring structure.
Uniqueness: 3-Ethylmorpholine hydrobromide is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the ethyl group and the hydrobromide salt form make it particularly useful in certain chemical reactions and applications.
特性
IUPAC Name |
3-ethylmorpholine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.BrH/c1-2-6-5-8-4-3-7-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBKJRRBXYPWAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


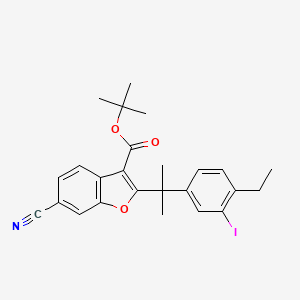

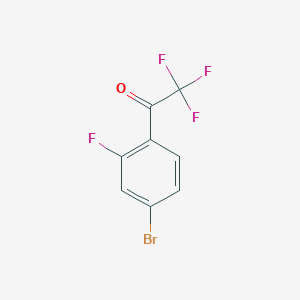
![Bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B1376275.png)
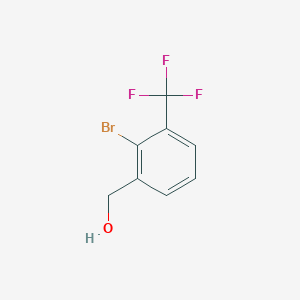
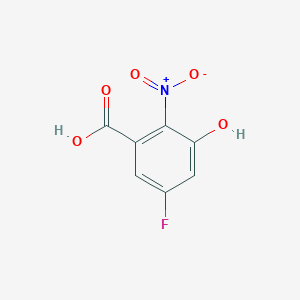
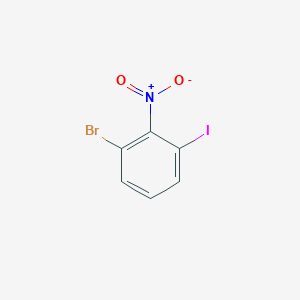
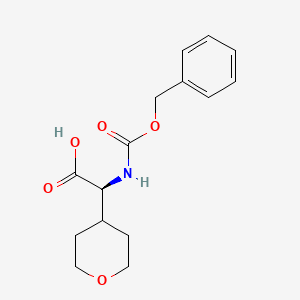
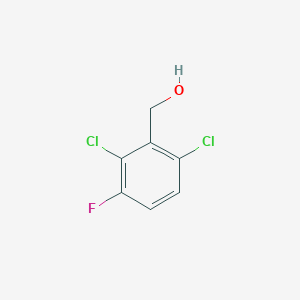
![7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1376286.png)
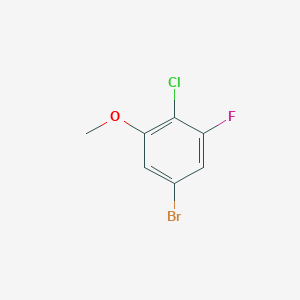
![3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B1376288.png)
